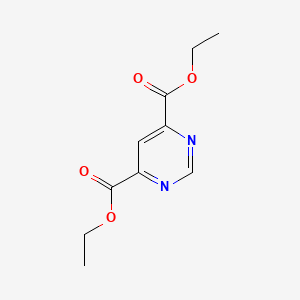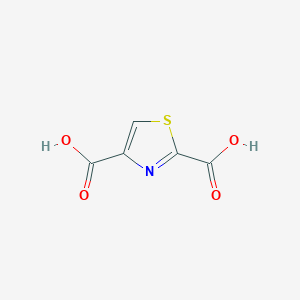![molecular formula C7H6IN3 B13659421 5-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13659421.png)
5-Iodoimidazo[1,2-a]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodoimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that contains both an imidazole and a pyridine ring fused together. The presence of an iodine atom at the 5-position of the imidazole ring makes this compound particularly interesting for various chemical and biological applications. This compound is part of the broader class of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with an appropriate halogenated precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, leading to the formation of the desired imidazo[1,2-a]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Iodoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
5-Iodoimidazo[1,2-a]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine
- 2-Aminoimidazo[1,2-a]pyridine
- 5-Chloroimidazo[1,2-a]pyridine
Uniqueness
5-Iodoimidazo[1,2-a]pyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications. Additionally, the compound’s structure allows for interactions with specific molecular targets, enhancing its potential in drug discovery and other applications .
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-iodoimidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 |
InChI Key |
RBJZJLOKCNTQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13659356.png)

![5,5-Dibromo-6,7-dihydro5H-benzo[b]thiophen-4-one](/img/structure/B13659370.png)







![Methyl 5-fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659436.png)


